Erbium trichloride hexahydrate

説明

Historical Context of Erbium Chemistry and its Hydrates

The story of erbium and its compounds is intrinsically linked to the discovery of the rare earth elements. In 1787, Lieutenant Carl Axel Arrhenius discovered a new mineral near the village of Ytterby, Sweden, which he named "ytterbite." This mineral was the starting point for the identification of several new elements.

The element erbium was discovered in 1843 by Swedish chemist Carl Gustaf Mosander. Mosander was able to separate "yttria," a mineral from Ytterby, into three different materials, which he named yttria, erbia, and terbia. He named the element after the village of Ytterby. For a period, the names of erbia and terbia were confused in the scientific community.

Early research into erbium chemistry focused on the separation and purification of erbium from other rare earth elements, a challenging task due to their similar chemical properties. The preparation of erbium salts, including the chlorides, was a crucial step in characterizing the element. The hydrated forms of these salts, such as erbium trichloride (B1173362) hexahydrate, were often the products of reactions in aqueous solutions. For instance, erbium(III) chloride can be prepared by dissolving erbium oxide in hydrochloric acid, followed by evaporation to yield the hydrated chloride. chemicalbook.com The development of methods to produce high-purity erbium compounds, like the hexahydrate, has been essential for their use in modern research. pubcompare.ai

Significance of Erbium(III) Chloride Hexahydrate in Inorganic and Materials Science Research

Erbium(III) chloride hexahydrate is a significant compound in both inorganic chemistry and materials science due to the unique properties of the erbium ion. ontosight.ai Its applications are diverse and continue to expand as research progresses.

In materials science, one of the most prominent applications of erbium compounds derived from the hexahydrate is in optical materials . chemimpex.com Erbium-doped materials are crucial for the fabrication of optical amplifiers, particularly Erbium-Doped Fiber Amplifiers (EDFAs), which are essential for long-distance telecommunications by amplifying light signals without the need for conversion to electrical signals. pubcompare.aichemimpex.com The erbium ion exhibits a useful optical transition in the infrared region of the electromagnetic spectrum. It is also used in the production of lasers. chemimpex.com

Furthermore, erbium(III) chloride hexahydrate serves as a dopant in the creation of specialty glasses and ceramics, enhancing their optical and thermal properties for high-tech applications. chemimpex.com In the field of nanotechnology, it is used in the synthesis of erbium-doped nanoparticles. chemimpex.com

In inorganic synthesis, erbium(III) chloride hexahydrate is a valuable starting material. It can be used as a precursor for the chemical vapor deposition (CVD) of erbium oxide thin films, which have a high dielectric constant. biocompare.comsigmaaldrich.com Additionally, erbium compounds, including the chloride, have been investigated for their catalytic properties in various chemical reactions. ontosight.aichemimpex.com The compound's utility in research is bolstered by its high purity and stability, which are critical for achieving reliable and precise experimental outcomes. chemimpex.com

Properties of Erbium Trichloride Hexahydrate

| Property | Value |

| Chemical Formula | ErCl₃·6H₂O ontosight.ai |

| Molar Mass | 381.71 g/mol wikipedia.org |

| Appearance | Pink or rose-colored crystalline solid ontosight.ai |

| Solubility in water | Soluble prochemonline.com |

| Crystal Structure | Monoclinic wikipedia.org |

Crystal Structure Details

| Parameter | Value |

| Crystal System | Monoclinic wikipedia.org |

| Space Group | P2/n (P2/c) - C⁴₂h wikipedia.org |

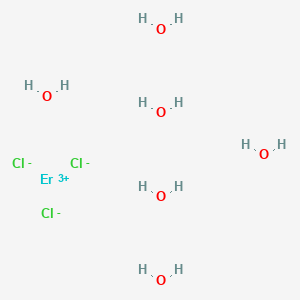

| Coordination Geometry | Octa-coordinated [Er(H₂O)₆Cl₂]⁺ ions with isolated Cl⁻ wikipedia.org |

Structure

2D Structure

特性

IUPAC Name |

erbium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Er.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBPGOAZQSYXNT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598110 | |

| Record name | Erbium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-75-9 | |

| Record name | Erbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERBIUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYH595Z37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Erbium Iii Chloride Hexahydrate

Preparation Routes for Hydrated and Anhydrous Erbium(III) Chloride

The synthesis of erbium(III) chloride can be tailored to produce either the hydrated or anhydrous form, each being significant for different applications.

Ammonium (B1175870) Chloride Route for Anhydrous Erbium(III) Chloride Synthesis

The ammonium chloride route is a well-established method for producing anhydrous erbium(III) chloride, which is particularly important for applications requiring water-free conditions. wikipedia.orgresearchgate.net This process typically involves two main steps. Initially, erbium(III) oxide (Er₂O₃) is heated with ammonium chloride (NH₄Cl) to form the ammonium salt of the pentachloride, (NH₄)₂ErCl₅. wikipedia.org The chemical reaction for this step is:

Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂ErCl₅ + 6 H₂O + 6 NH₃ wikipedia.org

In the subsequent step, the ammonium chloride salt is heated under a vacuum at temperatures ranging from 350-400 °C. wikipedia.org This thermal decomposition removes the ammonium chloride and any water, yielding the anhydrous erbium(III) chloride. wikipedia.org The reaction is as follows:

(NH₄)₂ErCl₅ → ErCl₃ + 2 HCl + 2 NH₃ wikipedia.org

A variation of this method involves first dissolving the rare earth oxide in hydrochloric acid, followed by the addition of ammonium chloride. The resulting solution is then heated to dryness. This solid mixture is then transferred to a sublimation device and heated under vacuum in a gradient manner from 80 °C to 390 °C to remove ammonium chloride and water, resulting in high-purity anhydrous rare earth chloride. google.com

Solution-Based Synthesis from Erbium Oxide and Hydrochloric Acid

The hydrated form, erbium(III) chloride hexahydrate, is commonly synthesized through a straightforward solution-based method. ontosight.ai This process involves the reaction of erbium(III) oxide with hydrochloric acid (HCl). ontosight.aisamaterials.comchemicalbook.comchemicalbook.com The oxide is dissolved in the acid, and the excess acid is subsequently removed by evaporation. chemicalbook.com The resulting solution is then subjected to crystallization to obtain the pink, hygroscopic crystals of erbium(III) chloride hexahydrate. ontosight.aiaemree.com

This method is advantageous for its simplicity and is widely used for producing the hexahydrate form needed for many applications where the presence of water is acceptable or even required. ontosight.aisamaterials.com

Controlled Crystallization and Purification Techniques

The purity of erbium(III) chloride hexahydrate is critical for its applications, especially in optics and electronics. Controlled crystallization is a key step in the purification process. After the initial synthesis from erbium oxide and hydrochloric acid, the resulting solution can be carefully evaporated to induce crystallization. The rate of evaporation and the temperature can be controlled to influence the size and quality of the resulting crystals.

For anhydrous erbium(III) chloride, purification can be achieved through sublimation under high vacuum at temperatures around 900 °C. researchgate.net This process effectively removes less volatile impurities, yielding a highly pure product.

Derivatization and Precursor Applications in Advanced Material Synthesis

Erbium(III) chloride hexahydrate is a versatile precursor for creating a variety of advanced materials due to the unique optical and electronic properties of the erbium ion. ontosight.aisamaterials.com

Synthesis of Erbium-Doped Nanoparticles and Nanocomposites

Erbium(III) chloride hexahydrate is a common starting material for the synthesis of erbium-doped nanoparticles. chemimpex.com These nanomaterials are of significant interest for applications in medical imaging, drug delivery, and photocatalysis. chemimpex.commedwinpublishers.com

For instance, Ag/Er co-doped ZnO nanostructures have been synthesized using erbium(III) chloride hexahydrate. e3s-conferences.org In a typical hydrothermal synthesis, an aqueous solution of erbium(III) chloride hexahydrate is prepared and mixed with solutions of other metal salts, such as silver nitrate (B79036) and zinc nitrate. e3s-conferences.org The pH is adjusted, and the mixture is autoclaved to form the doped nanoparticles. e3s-conferences.org These nanoparticles can exhibit enhanced anticancer activity. e3s-conferences.org

Similarly, erbium-doped magnesium oxide nanoparticles have been synthesized via a chemical precipitation method, though using erbium(III) nitrate hydrate (B1144303) as the precursor in that specific study. medwinpublishers.com The general principle involves dissolving the erbium salt in a solution with the host material precursor, followed by precipitation. medwinpublishers.com

Formation of Deep Eutectic Solvents (DES) Involving Erbium(III) Chloride Hexahydrate

Erbium(III) chloride hexahydrate can be used to form a type of green solvent known as a deep eutectic solvent (DES). nih.govbohrium.com These solvents are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that have a significantly lower melting point than the individual components. researchgate.net

A novel type IV DES has been prepared by combining erbium(III) chloride hexahydrate with urea (B33335). nih.govbohrium.com Research has shown that a molar ratio of 3:10 (erbium chloride hexahydrate to urea) is effective for forming a clear, homogeneous liquid. researchgate.net The formation of this DES can be facilitated by methods such as vacuum evaporation, ultrasound, or simple heating and stirring. nih.govbohrium.com Interestingly, the presence of additional water is not necessary for the formation of this particular DES. nih.govbohrium.com These erbium-based DESs are being explored as environmentally friendly media and catalysts for chemical reactions, such as the synthesis of cellulose (B213188) carbamate. nih.govbohrium.com

Precursor for Metallic Erbium Production via Electrolysis

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) serves as a critical starting material for the production of high-purity metallic erbium. msesupplies.comwikipedia.org The primary industrial method for this conversion is the electrolysis of a molten salt bath containing anhydrous erbium chloride. msesupplies.comamericanelements.com The hexahydrate form itself is not suitable for direct use in this high-temperature electrochemical process due to the presence of water molecules.

Dehydration of the Precursor

A crucial initial step in the production pathway is the conversion of erbium(III) chloride hexahydrate to its anhydrous form, ErCl₃. Direct heating of the hydrate is ineffective as it leads to the formation of stable erbium oxychloride (ErOCl), which is not readily reduced to the metal under typical electrolysis conditions. researchgate.net To circumvent this, a common and effective method is the "ammonium chloride route". wikipedia.org

While this process is often described starting from erbium oxide, the principle applies to the dehydration of the hexahydrate. The process involves heating the hydrated erbium chloride in the presence of ammonium chloride. The ammonium chloride decomposes, creating an atmosphere of hydrogen chloride gas which suppresses the formation of oxychloride and facilitates the removal of water, yielding the required anhydrous erbium(III) chloride. wikipedia.org

Molten Salt Electrolysis

The production of metallic erbium is achieved through the electrolysis of a molten salt mixture. americanelements.com This process is conducted in an electrolytic cell operating at high temperatures.

Electrolyte Composition: Anhydrous erbium(III) chloride is dissolved in a eutectic mixture of other alkali or alkaline earth metal chlorides, most commonly a lithium chloride-potassium chloride (LiCl-KCl) mixture. researchgate.netmaterials-science.info This eutectic salt serves several functions: it acts as a solvent for the ErCl₃, possesses a lower melting point than the individual components, and provides a stable medium with high ionic conductivity for the electrochemical process. researchgate.netrsc.org

Electrochemical Reactions: The fundamental principle of the electrolysis involves the reduction of erbium ions at the cathode and the oxidation of chloride ions at the anode.

At the Cathode (Negative Electrode): Erbium(III) ions (Er³⁺) migrate towards the cathode, where they gain three electrons and are reduced to form metallic erbium. researchgate.net

Er³⁺ + 3e⁻ → Er(s)

At the Anode (Positive Electrode): Chloride ions (Cl⁻) are oxidized, losing electrons to form chlorine gas. americanelements.com

2Cl⁻ → Cl₂(g) + 2e⁻

Detailed Research Findings

Electrochemical studies have provided detailed insights into the reduction mechanism and kinetics of erbium in molten salt systems. Research using techniques like cyclic voltammetry has shown that the reduction of Er(III) to erbium metal on an inert tungsten electrode in a LiCl-KCl eutectic occurs in a single, three-electron transfer step. researchgate.net The process is influenced by electrocrystallization, involving the instantaneous nucleation and three-dimensional growth of erbium crystals on the cathode surface. researchgate.net

The choice of cathode material can also influence the process. While inert electrodes like tungsten or molybdenum are used to deposit pure erbium metal, reactive electrodes such as aluminum or liquid gallium can be used. researchgate.netbohrium.com When a reactive cathode is employed, the deposition occurs at a more positive potential due to the formation of stable erbium-alloy intermetallic compounds (e.g., Er-Al or Er-Ga), which lowers the activity of the deposited erbium. researchgate.netbohrium.com For instance, using a liquid gallium cathode, erbium has been effectively extracted with an efficiency of approximately 98.3% after 12 hours of potentiostatic electrolysis. bohrium.com

The table below summarizes key parameters from various research studies on the electrolysis of erbium chloride.

| Electrolyte System | Cathode Material | Temperature Range (K) | Key Findings |

| LiCl-KCl | Tungsten (W) | 653 - 823 | Reduction of Er(III) is a single-step, three-electron process; involves instantaneous nucleation and 3D growth. researchgate.net |

| LiCl-KCl | Aluminum (Al) | 673 - 823 | Deposition potential is more positive than on inert electrodes due to the formation of Er-Al intermetallic compounds. researchgate.net |

| LiCl-KCl | Steel (JLF-1) | Not Specified | Erbium metal was successfully deposited on the steel surface via constant potential and pulsed current electrolysis. materials-science.info |

| 3LiCl-2KCl | Molybdenum (Mo) & Liquid Gallium (Ga) | Not Specified | Reduction on Mo is a reversible, one-step, three-electron process. Electrolysis on a Ga cathode yielded an extraction rate of ~98.3%. bohrium.com |

Crystallographic and Structural Characterization of Erbium Iii Chloride Hexahydrate Systems

Solid-State Crystal Structure Analysis (e.g., Monoclinic Systems)

In the solid state, erbium(III) chloride hexahydrate crystallizes in a monoclinic system. wikipedia.orgwikipedia.org The specific point group is identified as P2/n (P2/c) - C₄₂h. This structural arrangement is distinct from the anhydrous form, erbium(III) chloride (ErCl₃), which also possesses a monoclinic crystal structure but conforms to the AlCl₃ type with a C2/m space group. wikipedia.orgwikipedia.org

The detailed crystallographic parameters for the hexahydrate are essential for a complete understanding of its solid-state properties. While specific lattice constants for the hexahydrate are not detailed in the provided search results, the anhydrous form has lattice constants of a = 6.80 Å, b = 11.79 Å, and c = 6.39 Å, with β = 110.7°. wikipedia.org

Coordination Environment of Erbium(III) Ions in the Hexahydrate Complex

The coordination environment of the erbium(III) ion in the hexahydrate complex is a key feature of its structure. In this solid-state compound, the erbium ion is octa-coordinated. wikipedia.orgwikipedia.org This coordination sphere is composed of six water molecules and two chloride ions, forming a complex cation, [Er(H₂O)₆Cl₂]⁺. wikipedia.orgwikipedia.org The remaining chloride ion exists isolated within the crystal lattice to maintain charge neutrality. wikipedia.orgwikipedia.org This arrangement highlights that not all chloride ions are directly bonded to the erbium center in the solid hexahydrate form.

Investigation of Solution-Phase Coordination and Ionic Interactions

The behavior of erbium(III) chloride in solution is complex and concentration-dependent, with significant changes observed in the coordination environment and ionic interactions upon dissolution.

X-ray Diffraction Studies of Aqueous and Non-Aqueous Solutions

X-ray diffraction studies on aqueous solutions of erbium chloride have revealed that the structure of the solution is highly dependent on its concentration. researchgate.net At high concentrations, specifically down to a molar ratio of 1:20 (ErCl₃:H₂O), the solutions exhibit a quasi-crystalline structure dominated by inter-ion interactions. researchgate.netresearchgate.net As the solution is diluted, it transitions to a more water-like structure characterized by the tetrahedral network of hydrogen bonds between water molecules. researchgate.netresearchgate.net

In a 1 M ErCl₃ aqueous solution, extended X-ray absorption fine structure (EXAFS) data show that the Er³⁺ ions have a simple hydration shell with an average Er-OH₂ bond distance of 2.33(1) Å. researchgate.netnih.gov This is consistent with the presence of the aquated cation, [Er(OH₂)₈]³⁺. researchgate.netnih.gov Interestingly, at the electrolyte-vapor interface of a 1 M ErCl₃ solution, grazing-incidence X-ray absorption spectroscopy (GIXAS) reveals a different coordination environment. Here, the erbium ion is coordinated to 6-7 oxygen atoms at a distance of 2.36(1) Å and 3 chlorine atoms at 2.89(2) Å, suggesting the formation of a neutral species, [(H₂O)₆₋₇ErCl₃], at the surface. researchgate.netnih.gov

Analysis of Hydration Shells and Ion Pairing Phenomena

The hydration of the Er³⁺ ion in aqueous solution is a dynamic process. The first hydration shell of the Er³⁺ ion has been a subject of multiple investigations, with coordination numbers reported to vary. Molecular dynamics simulations suggest a coordination number of 9.0, while some X-ray absorption spectroscopy (XAS) measurements indicate a value of 7.9 ± 0.2, and high-energy X-ray scattering (HEXS) suggests eight water molecules. aip.org Another recent XAS measurement is consistent with a coordination number of 8.9 ± 0.5. aip.org The Er-O bond distances for the first hydration shell are consistently found to be around 2.33-2.36 Å. researchgate.netnih.govaip.org The second hydration shell is located at approximately 4.53-4.55 Å. aip.org

Ion pairing is a significant phenomenon in erbium chloride solutions. researchgate.netwhiterose.ac.uk Both inner-sphere and outer-sphere complexes with chloride ions are formed. nih.gov In an inner-sphere complex, the chloride ion directly displaces a water molecule in the first coordination shell of the erbium ion. nih.govsemanticscholar.org In an outer-sphere complex, a water molecule remains between the erbium ion and the chloride ion. researchgate.netwhiterose.ac.uk The equilibrium between these species is influenced by concentration. researchgate.netwhiterose.ac.uk At low concentrations, weakly bound solvent-shared and solvent-separated ion pairs are more dominant than contact ion pairs. researchgate.netwhiterose.ac.uk The stability constants for the formation of inner-sphere chloro complexes are relatively small, indicating that the interactions are not overwhelmingly strong at room temperature. nih.gov Molecular dynamics simulations have shown that the mechanism for ion pairing can shift from a dissociative to an associative exchange depending on the size of the lanthanide cation. researchgate.netwhiterose.ac.uk

Advanced Spectroscopic Characterization and Optical Property Investigations

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies of Ligand Vibrations and Water Molecules

The vibrational characteristics of erbium trichloride (B1173362) hexahydrate have been investigated using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques provide insights into the vibrations of the coordinated water molecules and the erbium-chloride bonds.

FTIR spectroscopy of erbium-containing compounds reveals distinct absorption bands. For instance, in erbium tartrate hexahydrate, a broad absorption band around 3403 cm⁻¹ is attributed to the O-H stretching of water molecules. researchgate.net A peak at approximately 2979 cm⁻¹ corresponds to C-H stretching, while a strong band at 1489 cm⁻¹ is assigned to CH₂ bending modes. researchgate.net The presence of a transient peak around 2359 cm⁻¹ suggests the absorption of atmospheric carbon dioxide. researchgate.net

Raman spectroscopy complements FTIR data, offering further details on the vibrational modes. In general, the spectra provide information on the vibrations of the crystal lattice and the coordinated water molecules, which are crucial for understanding the structural and bonding properties of the hydrated salt. nih.gov

Table 1: Key FTIR Vibrational Frequencies in Erbium-Containing Hydrated Crystals

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H Stretching (Water) | ~3403 | researchgate.net |

| C-H Stretching | ~2979 | researchgate.net |

| Absorbed CO₂ | ~2359 | researchgate.net |

| CH₂ Bending | ~1489 | researchgate.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Nonlinear Optical Effects

The electronic transitions of the erbium ion in erbium trichloride hexahydrate give rise to a characteristic absorption spectrum in the ultraviolet-visible (UV-Vis) and near-infrared (NIR) regions. These absorptions are due to the transitions from the ⁴I₁₅/₂ ground state to various excited states of the Er³⁺ ion. optica.org

Key absorption peaks for the Er³⁺ ion are observed at approximately 406 nm (²G₉/₂), 442 nm (⁴F₃/₂), 450 nm (⁴F₅/₂), 488 nm (⁴F₇/₂), 522 nm (²H₁₁/₂), 542 nm (⁴S₃/₂), 652 nm (⁴F₉/₂), 804 nm (⁴I₉/₂), and 978 nm (⁴I₁₁/₂). optica.org An absorption band around 1556 nm, corresponding to the ⁴I₁₅/₂ → ⁴I₁₃/₂ transition, is also present but often overlaps with water absorption bands. optica.org

Erbium trichloride solutions have demonstrated negative nonlinear absorption effects. jsap.or.jp This phenomenon, observable with a 1.5 μm laser, is explained by an enhanced absorption model within a four-level system of the Er³⁺ ion. jsap.or.jp The effect is dependent on the modulation degree and frequency of the incident laser. jsap.or.jp Furthermore, doping other materials with erbium can enhance their nonlinear optical properties, leading to reverse saturable absorption, which is valuable for optical limiting applications. nih.govresearchgate.net

Table 2: UV-Vis-NIR Absorption Peaks of Er³⁺ Ion

| Transition (from ⁴I₁₅/₂) | Wavelength (nm) | Reference |

| → ²G₉/₂ | 406 | optica.org |

| → ⁴F₃/₂ | 442 | optica.org |

| → ⁴F₅/₂ | 450 | optica.org |

| → ⁴F₇/₂ | 488 | optica.org |

| → ²H₁₁/₂ | 522 | optica.org |

| → ⁴S₃/₂ | 542 | optica.org |

| → ⁴F₉/₂ | 652 | optica.org |

| → ⁴I₉/₂ | 804 | optica.org |

| → ⁴I₁₁/₂ | 978 | optica.org |

| → ⁴I₁₃/₂ | 1556 | optica.org |

Luminescence Spectroscopy: Photoluminescence and Upconversion Emission Characteristics

This compound is a precursor for materials exhibiting significant photoluminescence, particularly through upconversion. optica.orgthno.org Upconversion is a process where lower-energy photons (typically in the NIR) are converted to higher-energy visible photons. mdpi.com

When excited by a 980 nm laser, erbium-doped materials show prominent upconversion luminescence (UCL) bands in the green and red regions of the spectrum. optica.orgmdpi.com The green emission consists of two peaks around 525 nm and 540-544 nm, corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively. optica.orgmdpi.comrsc.org The red emission, centered around 658-660 nm, is due to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. optica.orgmdpi.com

The mechanism for this upconversion primarily involves excited-state absorption (ESA), where an Er³⁺ ion is promoted from the ground state to an intermediate state by a NIR photon, and then further excited to a higher energy level by a second NIR photon. optica.org The efficiency of these processes can be influenced by factors such as the concentration of erbium and co-dopants like ytterbium (Yb³⁺), which acts as a sensitizer (B1316253) to enhance the absorption of the excitation energy. ucm.es The lifetime of these emissions can also be affected by the local environment, such as the presence of plasmonic nanoparticles. thno.org

Table 3: Upconversion Emission Bands of Er³⁺

| Transition | Wavelength (nm) | Color | Reference |

| ²H₁₁/₂ → ⁴I₁₅/₂ | ~525 | Green | optica.orgrsc.org |

| ⁴S₃/₂ → ⁴I₁₅/₂ | ~540-544 | Green | mdpi.comrsc.org |

| ⁴F₉/₂ → ⁴I₁₅/₂ | ~658-660 | Red | optica.orgmdpi.com |

Magnetic Resonance Spectroscopy: Investigations of Erbium(III) Spin States (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic spin states of the Er³⁺ ion in various host materials. arxiv.org In a cubic crystal field, the ground state (⁴I₁₅/₂) and the first excited state (⁴I₁₃/₂) of Er³⁺ split into five distinct energy levels each. researchgate.net The lowest energy ground state is a Kramers doublet, which can be further split by an external magnetic field, forming the basis of a spin qubit. arxiv.org

EPR measurements can determine the symmetry of the Er³⁺ site. arxiv.org Studies on erbium-doped nanocrystals have shown that at low temperatures (around 3.2 K), the EPR linewidth is significantly influenced by the concentration of erbium ions. arxiv.org At low doping levels, a narrow, inhomogeneously broadened linewidth of about 200 MHz is observed. arxiv.org The spectrum also reveals hyperfine interactions between the Er³⁺ electron spin and the nuclear spin of the ¹⁶⁷Er isotope (I = 7/2), with a measured hyperfine interaction of approximately 695 MHz. arxiv.org

Thermal Analysis Coupled with Spectroscopic Monitoring of Dehydration and Decomposition Pathways

Thermal analysis techniques, such as thermogravimetric analysis (TGA), coupled with spectroscopic methods like FTIR, are employed to study the dehydration and decomposition of this compound. The structure of the hexahydrate consists of [Er(H₂O)₆Cl₂]⁺ ions and isolated Cl⁻ ions. wikipedia.org

Upon heating, the coordinated and lattice water molecules are lost in a stepwise manner. The decomposition process can be monitored by observing the changes in the infrared spectrum, particularly the disappearance of the O-H vibrational bands of the water molecules. This allows for a detailed understanding of the thermal stability and the intermediate hydrated forms of the compound.

Coordination Chemistry and Ligand Interaction Studies

Synthesis and Characterization of Erbium(III) Coordination Complexes with Organic and Inorganic Ligands

The synthesis of Erbium(III) coordination complexes involves the reaction of an erbium salt, often the hydrated chloride or nitrate (B79036), with various organic and inorganic ligands. These reactions yield complexes where the Er(III) ion is coordinated to different donor atoms, primarily oxygen and nitrogen.

A notable series of five Erbium(III) complexes has been synthesized using salicylaldehyde (B1680747) and its substituted derivatives. nih.gov These complexes, characterized by physicochemical and spectroscopic methods, share the general formula [Er(deprotonated salicylaldehyde)₃(MeOH)(H₂O)]. nih.gov The structures for two of these complexes, [Er(3,5-diCl-salo)₃(MeOH)(H₂O)] and [Er(3,5-diBr-salo)₃(MeOH)(H₂O)], were confirmed through single-crystal X-ray crystallography. nih.gov

| Complex Number | Ligand | Chemical Formula | Reference |

|---|---|---|---|

| 1 | salicylaldehyde (saloH) | [Er(salo)₃(MeOH)(H₂O)] | nih.gov |

| 2 | 5-NO₂-saloH | [Er(5-NO₂-salo)₃(MeOH)(H₂O)] | nih.gov |

| 3 | 5-Me-saloH | [Er(5-Me-salo)₃(MeOH)(H₂O)] | nih.gov |

| 4 | 3,5-diCl-saloH | [Er(3,5-diCl-salo)₃(MeOH)(H₂O)]·1.5MeOH | nih.gov |

| 5 | 3,5-diBr-saloH | [Er(3,5-diBr-salo)₃(MeOH)(H₂O)]·1.75MeOH | nih.gov |

Schiff bases are another important class of ligands for forming Er(III) complexes. For instance, Schiff bases derived from the condensation of 5,7-dihydroxy-6-formyl-2-methylbenzopyran-4-one with various amines react with erbium(III) nitrate to form complexes, including binuclear species. researchgate.net Similarly, acyclic pentadentate (N₃O₂) Schiff-base ligands have been used to create a series of pentagonal-bipyramidal Erbium(III) complexes. mdpi.com

In the realm of inorganic ligands, polyoxometalates (POMs) serve as all-inorganic multidentate ligands for the oxophilic erbium ion. A dinuclear erbium(III)-substituted sandwich-type structure, [{Er(H₂O)(CH₃COO)(P₂W₁₇O₆₁)}₂]¹⁶⁻, was synthesized by reacting Er(NO₃)₃·6H₂O with a trilacunary Wells−Dawson POM anion. mdpi.com This complex was thoroughly characterized using single-crystal X-ray diffraction, FTIR spectroscopy, and thermogravimetric analysis, among other techniques. mdpi.com

Ternary complexes, incorporating more than one type of ligand, have also been explored. A ternary erbium(III) complex featuring both acetylacetone (B45752) and bathophenanthroline (B157979) as ligands has been synthesized and studied for its structural and luminescent properties. osti.gov

Ligand Exchange Dynamics and Stability of Erbium(III) Chloride Hydrate (B1144303) Complexes

The interaction of erbium ions with ligands in solution is a dynamic process involving the exchange of solvent molecules and other ligands in the coordination sphere. High-energy X-ray scattering (HEXS) studies on aqueous solutions of erbium chloride revealed that chloride ions can bind as both inner-sphere and outer-sphere complexes. acs.org The stability constants for the formation of these complexes are relatively small (β₁ = 0.38 and β₂ = 0.014), indicating weak association under the studied conditions. acs.org

Molecular dynamics simulations provide further insight, suggesting that the mechanism of ion pairing in lanthanide chloride solutions, whether associative or dissociative, depends on the size of the lanthanide cation. nih.gov For erbium, the equilibrium at low concentrations is dominated by weakly bound solvent-shared and solvent-separated ion pairs rather than direct contact ion pairs. nih.gov The thermodynamic stabilities of various inner-sphere and outer-sphere Er-Cl complexes are comparable, suggesting that the kinetics of anion binding may be a key factor in determining the distribution of species in solution. nih.gov

Specific examples of ligand exchange have been documented. In a neutral pentagonal-bipyramidal erbium complex, a coordinated ethanol (B145695) molecule is readily substituted by a methanol (B129727) molecule when the complex is dissolved in methanol. mdpi.com Subsequently, the chloride ligand in the axial position of this new complex can be replaced by an azide (B81097) ion upon gentle heating with an excess of sodium azide. mdpi.com This demonstrates the lability of ligands in the coordination sphere of erbium.

The stability of erbium complexes is also influenced by environmental factors such as pH. In studies involving the removal of Er(III) from water using a bisphosphonic acid ligand, the stability of the resulting Er(III) bisphosphonate complexes increased at higher pH values (6–8). mdpi.com This is attributed to a decreased exchange rate of free H⁺ with the bound Er³⁺ and the favored formation of hydrated complexes. mdpi.com

| System | Key Findings | Technique/Method | Reference |

|---|---|---|---|

| Aqueous ErCl₃ Solution | Formation of inner- and outer-sphere complexes. Stability constants: β₁ = 0.38, β₂ = 0.014. | High-Energy X-ray Scattering (HEXS) | acs.org |

| Aqueous LnCl₃ Solution | Ion pairing mechanism (associative vs. dissociative) depends on cation size. Equilibrium dominated by solvent-separated pairs. | Molecular Dynamics (MD) Simulations | nih.gov |

| [Er(DAPMBH)Cl(C₂H₅OH)] | Sequential ligand exchange: C₂H₅OH replaced by CH₃OH, then Cl⁻ replaced by N₃⁻. | Synthesis and Crystallography | mdpi.com |

| Er(III) with Bisphosphonic Acid | Complex stability increases at higher pH (6-8). | Aqueous solution studies | mdpi.com |

Role of Erbium(III) Chloride Hexahydrate in Bifunctional Catalysis and Complex Formation

Erbium(III) chloride is recognized as a non-toxic, inexpensive, and effective Lewis acid catalyst, particularly valuable in green organic synthesis. researchgate.netmdpi.com Its catalytic activity is largely based on the ability of the Er(III) ion to coordinate with oxygen atoms, thereby activating substrates for various transformations. mdpi.com For example, a small catalytic amount of erbium(III) chloride hexahydrate has been used to efficiently synthesize 4,5-diaminocyclopent-2-enones in the green solvent ethyl lactate (B86563), without the need for strictly dry conditions. mdpi.com It has also been shown to catalyze the acylation of alcohols and phenols. wikipedia.org

A significant application of erbium's catalytic properties is in the design of bifunctional catalysts, which incorporate both acidic and basic functionalities. researchgate.netnih.gov A novel heterogeneous bifunctional catalyst was developed by coordinating ErCl₃ onto the surface of mesoporous silica (B1680970) (MCM-41) using the amino acid L-cysteine as an organic linker. nih.gov In this system, the erbium ion acts as the Lewis acid site, while the amino group from cysteine provides the basic site. The controlled positioning of these opposing sites on the solid support prevents their mutual neutralization and allows for cooperative catalysis, mimicking the strategy used by metalloenzymes. nih.gov This erbium-based catalyst has demonstrated efficiency in C-C bond formation reactions like the aldol (B89426) and Henry reactions. nih.gov

The fundamental feature of erbium(III) that enables its catalytic role is its capacity to coordinate oxygen-containing functional groups. mdpi.com This interaction facilitates reactions such as the ring-opening of epoxides, the protection and deprotection of alcohols, and the synthesis of various heterocyclic compounds. mdpi.com

Studies on Novel Edge-Bridged Octahedral Cluster Compounds Derived from Erbium(III) Chloride

Erbium(III) chloride hydrate serves as an essential starting material for the synthesis of novel polynuclear cluster compounds. ottokemi.com One prominent example is its use in the creation of new edge-bridged octahedral M₆ cluster compounds, such as CsErTa₆Cl₁₈. ottokemi.com

Research has also led to the synthesis of other novel erbium clusters. A tetranuclear erbium(III) cluster with the amino acid α-alanine was synthesized in an aqueous solution. researchgate.net Its crystal structure revealed a core containing four Er³⁺ ions connected by four μ₃-bridging hydroxide (B78521) ions and six bridging carboxyl groups from the alanine (B10760859) ligands. researchgate.net In this cluster, each erbium ion exhibits a square-antiprismatic coordination geometry, being bound to three hydroxide ions, three carboxylate oxygen atoms, and two water molecules. researchgate.net

In a different approach, a tetranuclear erbium-based single-molecule magnet, [Er(hdcCOT)I]₄, was synthesized from ErI₃. nih.gov Although using the iodide salt, this work highlights the formation of complex cluster cores. The structure consists of four erbium centers bridged by four iodide ions, creating a near-tetrahedral arrangement. nih.gov The study combined X-ray diffraction, magnetometry, and computational methods to understand the slow spin relaxation properties arising from the cluster's unique spin and spatial symmetries. nih.gov

Furthermore, erbium is a component of novel solid-state cluster-based materials. A homologous series of rare-earth chromium sulfides with general formulas like Er₄CrS₇, Er₆Cr₂S₁₁, and Er₂CrS₄ have been identified. acs.org These structures are built from M₂S₅ slabs, which consist of double chains of metal-centered octahedra, demonstrating the formation of extended cluster-based frameworks. acs.org

Catalytic Research and Mechanistic Studies in Organic Transformations

Erbium(III) Chloride as a Lewis Acid Catalyst in Organic Synthesis

Erbium(III) chloride, a salt of the lanthanide element erbium, functions as an effective Lewis acid in various organic reactions. alfachemic.com Its catalytic activity is attributed to the erbium(III) ion's ability to accept electron pairs, thereby activating substrates. This property has been harnessed in several important synthetic methodologies. alfachemic.commdpi.com

Catalytic Activity in Friedel-Crafts Type Reactions

Erbium(III) chloride has been identified as a catalyst for Friedel-Crafts type reactions. msesupplies.comhaihangchem.comwikipedia.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, typically involving the alkylation or acylation of an aromatic ring. The Lewis acidic nature of ErCl₃ facilitates the generation of the electrophilic species required for the reaction to proceed.

Applications in Acylation of Alcohols and Phenols

Erbium(III) chloride is a potent catalyst for the acylation of a wide array of alcohols and phenols. msesupplies.comhaihangchem.comchemicalbook.com This protective transformation is crucial in multi-step organic syntheses. Research has shown that erbium(III) chloride efficiently catalyzes these reactions using various acid anhydrides, such as acetic anhydride, propionic anhydride, and isobutyric anhydride. psu.edu

The catalytic system demonstrates broad substrate compatibility, including primary and secondary alcohols, as well as phenols with varying electronic properties. psu.edu Notably, the process is mild enough to avoid the rearrangement of allylic and propargylic substrates and proceeds without causing racemization at chiral centers. psu.edu Even substrates containing other sensitive functional groups like carbonyls and carboxylic acids are well-tolerated. psu.edu However, in the case of α-D-glucose, peracetylation is the exclusive outcome. psu.edu The catalyst, ErCl₃·6H₂O, can be recycled and reused multiple times without a significant drop in its catalytic activity. psu.edu

Table 1: Erbium(III) Chloride Catalyzed Acetylation of Various Alcohols and Phenols This table is interactive. Users can sort columns by clicking on the headers.

| Entry | Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Propargyl alcohol | Propargyl acetate | 1.5 | 98 |

| 2 | Geraniol | Geranyl acetate | 1.5 | 95 |

| 3 | Methyl 2-hydroxy-2-methyl-4-pentenoate | Methyl 2-acetoxy-2-methyl-4-pentenoate | 2 | 98 |

| 4 | 4-Phenyl-2-butanol | 4-Phenyl-2-butyl acetate | 1.5 | 96 |

| 5 | (R)-(-)-2-Pentanol | (R)-(-)-2-Pentyl acetate | 2 | 98 |

| 6 | (-)-Menthol | (-)-Menthyl acetate | 2 | 99 |

| 7 | Salicylic acid | Acetylsalicylic acid | 0.5 | 99 |

| 8 | 4-Nitrophenol | 4-Nitrophenyl acetate | 0.5 | 99 |

| 9 | p-Cresol | p-Cresyl acetate | 4 | 98 |

| 10 | Butan-1,4-diol | Butan-1,4-diyl diacetate | 2 | 99 |

| 11 | α-D-Glucose | α-D-Glucopyranose pentaacetate | 7 | 99 |

Data sourced from a study on the acylation of alcohols and phenols using ErCl₃·6H₂O as a catalyst. psu.edu

Stereoselective Reductions (e.g., Luche Reductions)

Erbium(III) chloride can be utilized as a catalyst in Luche-type reductions, which are known for the selective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. msesupplies.comhaihangchem.comwikipedia.org This method is a valuable alternative to the more commonly used cerium(III) chloride. wikipedia.org The Luche reduction employs sodium borohydride (B1222165) as the reducing agent, and the presence of a lanthanide salt like ErCl₃ is crucial for achieving high chemoselectivity. wikipedia.orgorganic-chemistry.org The lanthanide catalyst enhances the hardness of the borohydride reagent, favoring the 1,2-addition pathway over the competing 1,4-conjugate addition. wikipedia.org

Amine Functionalization Reactions

The catalytic utility of erbium(III) chloride extends to amine functionalization reactions. wikipedia.org It has been successfully employed in the amine functionalization of furfural (B47365). wikipedia.org Furthermore, erbium(III) triflate, a related erbium salt, has proven to be an effective catalyst for the regio- and stereoselective ring-opening of epoxides with various amines to produce β-amino alcohols. mdpi.com This transformation is highly efficient and proceeds under mild conditions. acs.org

Green Chemistry Applications of Erbium(III) Chloride Hexahydrate Catalysis

Erbium(III) chloride hexahydrate is increasingly recognized for its role in developing more environmentally friendly chemical processes. alfachemic.commdpi.com Its stability in aqueous and other green solvents, low toxicity, and reusability make it an attractive catalyst from a green chemistry perspective. alfachemic.commdpi.com

Catalysis in Environmentally Benign Solvents and Aqueous Media

A significant advantage of erbium(III) chloride is its ability to function effectively in environmentally benign solvents, including water and ethyl lactate (B86563). mdpi.comresearchgate.net This circumvents the need for volatile and often toxic organic solvents. For instance, ErCl₃·6H₂O has been used in ethyl lactate for the efficient and stereoselective synthesis of trans-4,5-diaminocyclopent-2-enones from furfural and amines. researchgate.netnih.gov This system provides a greener route to these valuable synthetic intermediates. researchgate.net

Furthermore, erbium salts have been utilized in the formation of deep eutectic solvents (DES), which are themselves considered green reaction media. nih.gov For example, a DES formed from erbium trichloride (B1173362) hexahydrate and urea (B33335) has been used as both a solvent and a catalyst for the synthesis of cellulose (B213188) carbamate, highlighting the multifaceted role of erbium compounds in sustainable chemistry. nih.gov

Development of Sustainable Synthetic Protocols

Erbium trichloride hexahydrate has emerged as a valuable catalyst in the development of sustainable synthetic protocols, aligning with the principles of green chemistry. Its low toxicity, water tolerance, and effectiveness in small quantities make it an attractive alternative to more hazardous and stoichiometric Lewis acids. Researchers have successfully employed this catalyst in a variety of organic transformations, often under environmentally benign conditions such as solvent-free reactions or in green solvents.

One notable application is in the Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidinones, which are compounds with significant pharmacological potential. The use of this compound as a catalyst allows this reaction to proceed efficiently under solvent-free conditions, often with the aid of microwave or pressure tube technology, providing high yields of the desired products in a simple and economically viable manner. acs.orgmdpi.com

Another significant development is the synthesis of trans-4,5-diaminocyclopent-2-enones from furfural and amines. This compound, in conjunction with the green solvent ethyl lactate, has been shown to be a highly efficient catalytic system for this transformation. mdpi.comscispace.com This method offers a rapid and highly stereoselective route to these versatile synthetic intermediates, which are precursors to biologically active molecules. mdpi.comscispace.com The reaction proceeds with a very low catalyst loading (0.1 mol %) and gives quantitative yields in a short reaction time. mdpi.com

Furthermore, this compound has been utilized in the formation of deep eutectic solvents (DESs) with urea. This novel application showcases the compound's role not only as a catalyst but also as a component of an environmentally friendly reaction medium. This DES has been effectively used in the synthesis of cellulose carbamate, a modification of cellulose that enhances its processability for various industrial applications. bohrium.com This approach avoids the use of toxic and volatile organic solvents, contributing to more sustainable chemical processes. bohrium.com

The following table summarizes key research findings on the use of this compound in sustainable synthetic protocols.

| Reaction | Substrates | Catalyst System | Conditions | Key Findings |

| Biginelli Reaction | Aldehyde, β-ketoester, urea | This compound | Solvent-free, pressure tube/microwave | High yields of dihydropyrimidinones, environmentally friendly. acs.orgmdpi.com |

| Synthesis of trans-4,5-diaminocyclopent-2-enones | Furfural, Amines | This compound in ethyl lactate | Low catalyst loading (0.1 mol%), 30 min reaction time | Quantitative yields, high stereoselectivity. mdpi.comscispace.com |

| Synthesis of Cellulose Carbamate | Cellulose, Urea | This compound/Urea (Deep Eutectic Solvent) | Environmentally friendly reaction medium | Effective and green method for cellulose modification. bohrium.com |

Elucidation of Catalytic Mechanisms and Reaction Kinetics

Understanding the catalytic mechanism and reaction kinetics is crucial for optimizing reaction conditions and expanding the applicability of this compound in organic synthesis. The catalytic activity of this compound stems from the Lewis acidic nature of the erbium(III) ion. mdpi.com In solution, particularly in the presence of water or other coordinating solvents, the Er³⁺ ion can coordinate to substrates, activating them towards nucleophilic attack. researchgate.net

In the synthesis of trans-4,5-diaminocyclopent-2-enones from furfural and amines, a proposed mechanism involves the initial Lewis acid-catalyzed reaction of furfural with the amine. mdpi.comsemanticscholar.org The key step is believed to be a thermal conrotatory π4a electrocyclization, which is reminiscent of the Nazarov cyclization, leading to the exclusive formation of the trans-diastereomer. mdpi.com The erbium(III) ion likely facilitates the initial steps of the reaction cascade.

For the Biginelli reaction, the generally accepted mechanism involves three key steps, and the Lewis acid catalyst, erbium trichloride, is believed to play a crucial role in one or more of these steps. organic-chemistry.org The first step is the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. The erbium(III) ion can activate the aldehyde's carbonyl group, facilitating this condensation. Subsequently, the enol or enolate of the β-ketoester adds to the iminium ion. Finally, a cyclization and dehydration step yields the dihydropyrimidinone. The Lewis acidity of erbium trichloride enhances the electrophilicity of the intermediates, thereby accelerating the reaction rate. organic-chemistry.org

While detailed kinetic studies specifically for this compound-catalyzed organic transformations are not extensively reported, the general principles of Lewis acid catalysis kinetics apply. The reaction rate is influenced by factors such as the concentration of the catalyst and reactants. mx-rareearth.com The coordination of the erbium(III) ion to a substrate, typically a carbonyl group, lowers the activation energy of the subsequent nucleophilic attack, thus increasing the reaction rate. mx-rareearth.com The rate law for these reactions would likely show a dependence on the concentration of both the substrate and the catalyst.

The following table outlines the proposed mechanistic roles of this compound in key organic transformations.

| Reaction | Proposed Mechanistic Role of this compound | Key Intermediates/Transition States |

| Synthesis of trans-4,5-diaminocyclopent-2-enones | Lewis acid activation of furfural; facilitation of a thermal conrotatory π4a electrocyclization. mdpi.com | Not explicitly detailed in sources. |

| Biginelli Reaction | Lewis acid activation of the aldehyde for condensation with urea; stabilization of the acyliminium ion intermediate. organic-chemistry.org | Acyliminium ion. organic-chemistry.org |

| General Lewis Acid Catalysis | Coordination to carbonyl oxygen, increasing electrophilicity and lowering the activation energy for nucleophilic attack. mx-rareearth.comiitk.ac.in | Coordinated substrate-catalyst complex. |

Advanced Materials Science Applications and Device Research

Development of Erbium-Doped Optical Fibers and Fiber Amplifiers (EDFA) for Telecommunications

Erbium trichloride (B1173362) hexahydrate is a key raw material in the production of erbium-doped optical fibers, which form the core of Erbium-Doped Fiber Amplifiers (EDFAs). starskychemical.compubcompare.aichemicalbook.com These amplifiers are revolutionary in the field of telecommunications, enabling the transmission of optical signals over vast distances without the need for conversion to electrical signals. pubcompare.ailuhs.de

The utility of erbium lies in the specific energy level structure of the Er³⁺ ion. fiberlabs.com When the erbium-doped fiber is "pumped" with light from a laser diode, typically at a wavelength of 980 nm or 1480 nm, the erbium ions are excited to a higher energy state. luhs.defiberlabs.com As the telecommunication signal, which is in the 1550 nm wavelength region, passes through the fiber, it stimulates the excited erbium ions to release their energy as photons that are identical to the signal photons. luhs.dewikipedia.org This process of stimulated emission results in a coherent amplification of the original signal. luhs.de The 1550 nm wavelength is particularly significant for optical communications because standard single-mode optical fibers exhibit minimum signal loss at this wavelength. wikipedia.orgfs.com

Erbium trichloride hexahydrate is used as a dopant source to introduce a controlled concentration of erbium ions into the silica (B1680970) glass matrix of the optical fiber during its fabrication. biocompare.comsigmaaldrich.com The process often involves solution doping, where a porous silica preform is soaked in a solution containing this compound. This method allows for uniform distribution of erbium ions within the fiber core, which is crucial for efficient and stable amplification. mdpi.com The resulting EDFAs are integral components of modern long-haul communication networks, cable television (CATV) systems, and wavelength division multiplexing (WDM) systems. fs.comnewport.com

Research and Development of Solid-State Laser Materials and Devices

The unique luminescent properties of the erbium ion, derived from precursors like this compound, are fundamental to the development of various solid-state lasers. chemimpex.comontosight.ai In a solid-state laser, erbium ions embedded within a solid host material, such as glass or a crystal, serve as the active gain medium. optica.org When optically pumped, these ions emit light at specific wavelengths, a property that is harnessed for laser operation.

Erbium-doped laser materials are valued for their ability to generate laser beams at wavelengths that are considered "eye-safe," particularly around 1.5 micrometers, because light at this wavelength is strongly absorbed by the surface of the eye and does not reach the sensitive retina. temple.edu This makes them suitable for applications such as laser rangefinders and medical procedures. ontosight.aiamericanelements.com For instance, erbium-doped yttrium aluminum garnet (Er:YAG) lasers produce a wavelength of 2940 nm, which is highly absorbed by water, making them effective for applications in dermatology and dentistry. ontosight.ai

Research in this field also explores different host materials for the erbium ions to optimize laser performance. For example, studies have investigated erbium in hexa-chloro-elpasolite crystals (Cs₂NaYCl₆:Er³⁺) for laser refrigeration applications, demonstrating the versatility of erbium-doped materials. temple.edu The choice of host material influences the energy levels of the erbium ions and their interaction with the surrounding crystal lattice, which in turn affects the laser's efficiency and output characteristics. temple.eduunm.edu

Doping Strategies for Specialty Glass and Ceramic Systems

This compound is employed as a dopant to enhance the properties of specialty glasses and ceramics. chemimpex.com The introduction of erbium ions into the material's matrix can modify its optical and thermal characteristics. Doping with erbium can alter the refractive index of glass, a critical parameter in the design of optical components like lenses and waveguides. researchgate.net

Beyond optical qualities, erbium doping can contribute to the thermal stability of ceramic materials. chemimpex.com Rare earth oxides, including erbium oxide (Er₂O₃) derived from precursors like erbium trichloride, are known for their high chemical and thermal stability. nycu.edu.tw When incorporated into a ceramic matrix, these properties can be imparted to the bulk material, making it more resistant to high temperatures and chemical corrosion.

Erbium compounds are utilized to impart a distinct pink or rose color to glasses, porcelain, and glazes. starskychemical.comamericanelements.com This coloration is a direct result of the optical absorption characteristics of the Er³⁺ ion. The specific arrangement of electrons in the erbium ion causes it to absorb certain wavelengths of light from the visible spectrum while allowing others, primarily in the pink region, to pass through or be re-emitted. This selective absorption and transmission of light is what the human eye perceives as the material's color. The intensity and exact shade of the pink color can be controlled by adjusting the concentration of the erbium dopant within the glass or glaze.

Fabrication and Electrical Characterization of High-k Erbium Oxide Thin Films for Electronic Devices

This compound serves as a precursor for the fabrication of erbium oxide (Er₂O₃) thin films. biocompare.comsigmaaldrich.com Erbium oxide is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂), which has traditionally been used as the gate insulator in transistors. nycu.edu.tw As electronic devices continue to shrink, the thickness of the SiO₂ layer has reached its fundamental limit, leading to excessive leakage currents. uic.edu High-k materials like Er₂O₃ allow for the fabrication of physically thicker insulating layers that are electrically equivalent to a much thinner SiO₂ layer, thereby reducing leakage current while maintaining high capacitance. nycu.edu.tw

Erbium oxide is a promising candidate for next-generation electronic devices due to its high dielectric constant (in the range of 10-14), wide bandgap (~5.4 eV), and good thermal stability in contact with silicon. nycu.edu.twd-nb.info Various methods are used to deposit Er₂O₃ thin films from precursors, including chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel spin coating. sigmaaldrich.comuic.eduresearchgate.net

Research has focused on optimizing the fabrication process and characterizing the electrical properties of these films. Studies have shown that post-deposition annealing at specific temperatures can improve the film's quality by crystallizing the material and reducing defects, which in turn enhances its electrical performance. nycu.edu.twaip.org For example, annealing Er₂O₃ films at 800 °C has been identified as an optimal condition for achieving a well-crystallized film with excellent material quality and electrical properties. nycu.edu.tw The addition of other elements, such as titanium, into the erbium oxide film has also been explored to improve properties like moisture resistance and to further increase the dielectric constant. d-nb.infonih.gov

Table 1: Electrical Properties of Erbium Oxide (Er₂O₃) Thin Films

| Deposition/Annealing Condition | Dielectric Constant (k) | Leakage Current | Reference |

| As-deposited (RF Sputtering) | ~8.57 | High | nycu.edu.tw |

| Annealed at 700°C (RF Sputtering) | - | Lower hysteresis | aip.org |

| Annealed at 800°C (RF Sputtering) | ~10.19 | Suppressed at high field | nycu.edu.tw |

| Er₂O₃ on TaN | 13.7 | Higher than Er₂TiO₅ | d-nb.infonih.gov |

| Er₂TiO₅ on TaN | 15.1 | Lower than Er₂O₃ | d-nb.infonih.gov |

Nanomaterial Research and Applications for Photonic and Optoelectronic Technologies

This compound is a vital starting material for the synthesis of advanced nanomaterials with unique photonic and optoelectronic properties. chemimpex.com Researchers use it to create erbium-doped nanoparticles and nanoalloys for a variety of applications. chemimpex.comacs.org

One significant area of research is the development of upconversion nanoparticles (UCNPs). mdpi.com These nanoparticles, often composed of a host matrix like sodium yttrium fluoride (B91410) (NaYF₄) doped with erbium and other rare earth ions like ytterbium, have the remarkable ability to convert low-energy near-infrared (NIR) light into higher-energy visible light. mdpi.com This process is highly sought after for applications in biological imaging, as NIR light can penetrate biological tissues more deeply and with less scattering than visible light, and the background autofluorescence is minimized. mdpi.com In a typical synthesis, this compound, along with chlorides of other rare earth elements, is decomposed in the presence of other reagents to form the core nanoparticles. rsc.org

Beyond bio-imaging, erbium-containing nanomaterials are being explored for use in other optoelectronic technologies. For instance, the incorporation of erbium into nanorods or other nanostructures can be used to develop novel photocatalysts or components for advanced display technologies. chemimpex.commsesupplies.com The precise control over the size, shape, and composition of these nanomaterials, enabled by using high-purity precursors like this compound, is key to tuning their optical and electronic properties for specific technological applications.

Erbium-Doped Semiconductor Nanocrystals and Quantum Dots

Erbium-doped nanocrystals are a significant area of research due to the distinct photoluminescent properties of the Er³⁺ ion, which emits light in the near-infrared (NIR) spectrum, particularly around the 1540 nm wavelength crucial for telecommunications. This compound is a common starting material for introducing Er³⁺ ions into various host nanocrystal lattices.

Researchers have successfully synthesized erbium-doped nanocrystals with potential applications in bio-probes, displays, and quantum information science. mit.eduarxiv.org In one method, lanthanide-doped LaF₃ nanocrystals were synthesized using erbium chloride hexahydrate as the erbium source. mit.edu These nanocrystals, with an average size of 4.4 nm, are dispersible in organic solutions and exhibit green, red, and blue upconversion emissions under 980 nm NIR excitation. mit.edu The process involves the co-doping of ytterbium (Yb³⁺) as a sensitizer (B1316253) and erbium (Er³⁺) as an activator. mit.edumdpi.com

Another frontier is the development of coherent erbium spin defects in colloidal nanocrystal hosts for quantum hardware. arxiv.orgosti.gov By doping Er³⁺ into cerium dioxide (CeO₂) nanocrystals, researchers have demonstrated spin coherence times approaching a microsecond. arxiv.orgosti.gov This is achieved by carefully controlling the dopant concentration, using this compound to introduce the erbium ions during synthesis. arxiv.org These defect-embedded nanocrystals are promising for quantum sensing and communication applications. arxiv.orgosti.gov

Upconversion nanoparticles (UCNPs) doped with erbium are also being integrated into perovskite solar cells (PSCs) to enhance their efficiency and stability. mdpi.com In this application, this compound is used to create NaYF₄:Yb,Er UCNPs that can convert unused portions of the solar spectrum (UV and NIR light) into visible light that the perovskite layer can absorb. mdpi.commdpi.com

Table 1: Properties of Erbium-Doped Nanocrystals Synthesized Using ErCl₃·6H₂O Precursor

| Host Material | Dopants | Average Size | Excitation (nm) | Emission Peaks (nm) | Key Finding | Reference |

| LaF₃ | 12% Yb, 3% Er | 4.4 ± 0.3 nm | 980 | Green, Red, Blue bands | Potential for use as bio-probes and in displays. mit.edu | mit.edu |

| CeO₂ | Er³⁺ | Not specified | Not specified | Not specified | Demonstrated nearly a microsecond of spin coherence for quantum applications. arxiv.orgosti.gov | arxiv.orgosti.gov |

| NaYF₄ (Core) | Yb, Er | 18 nm | 980 | 527, 553, 650-680 | Used to enhance perovskite solar cell efficiency. mdpi.com | mdpi.com |

| NaYF₄ (Core-Shell) | Yb, Er | 25 nm | 980 | 527, 553, 650-680 | Integration into PSCs improved power conversion efficiency from 16.65% to 18.15%. mdpi.com | mdpi.com |

Nanocomposites for Advanced Photonic Applications

This compound is instrumental in fabricating nanocomposites for sophisticated photonic devices, such as optical waveguide amplifiers and lasers. nih.gov These materials combine the optical properties of Er³⁺-doped nanocrystals with the processability of polymers or other host matrices.

One approach involves incorporating Er³⁺-doped ceria (EGC) nanocrystals into a siloxane polymer matrix to form thin films. nih.gov These films are attractive as core materials for compact waveguide amplifiers because they can provide high optical gain. nih.gov The resulting nanocomposites show intense and broad photoluminescence at 1534 nm, which is a key wavelength for optical communications, and exhibit excellent transparency in the NIR range. nih.gov

In another innovative application, core-shell nanocomposites consisting of fluorescent nanodiamonds (FNDs) and sodium yttrium fluoride-based upconversion nanoparticles (NaYF₄:Yb,Er) have been developed for luminescent thermometry. mdpi.com Erbium (III) chloride hexahydrate is used as the erbium precursor in the hydrothermal synthesis of the upconversion nanoparticle shell. mdpi.com These nanocomposites exhibit overlapping emission spectra from the FNDs and the erbium ions, allowing for simultaneous temperature sensing using two different modalities. mdpi.com The synthesis involves preparing a solution with trivalent ion precursors, including a 2% erbium concentration derived from erbium chloride hexahydrate, which is then mixed with a nanodiamond suspension. mdpi.com

Table 2: Characteristics of Erbium-Doped Nanocomposites for Photonics

| Nanocomposite System | Precursors Mentioned | Key Optical Property | Potential Application | Reference |

| Er³⁺-doped ceria (EGC) NCs in siloxane polymer | Er³⁺-doped ceria NCs | Intense, broadband emission at 1534 nm; lifetime of 2.6-3.0 ms. nih.gov | Compact low-cost waveguide amplifiers and lasers. nih.gov | nih.gov |

| Fluorescent Nanodiamond@NaYF₄:Yb,Er | Yttrium, Ytterbium, and Erbium chlorides (hexahydrate forms) | Upconversion luminescence with Er³⁺ emission peaks at 527, 553, 650, and 670 nm. mdpi.com | Luminescent thermometry with two different modalities. mdpi.com | mdpi.com |

Photocatalytic Applications (e.g., Lignin (B12514952) Degradation)

Materials derived from this compound are emerging as effective photocatalysts for environmental applications, including the degradation of persistent organic pollutants like lignin. Lignin, a complex aromatic polymer found in plant biomass, is a potential source of valuable aromatic chemicals, but its robust structure makes it difficult to break down. rsc.org

Photocatalysis offers a promising green pathway for lignin conversion under mild conditions. rsc.org Doping semiconductors like titanium dioxide (TiO₂) with rare-earth elements, including erbium, can significantly enhance their photocatalytic activity. Er³⁺ ions can act as photosensitizers, improving the absorption of light and reducing the recombination rate of electron-hole pairs in the semiconductor.

Research has shown that erbium-doped TiO₂ nanorods (Er-TiO₂ NRs) are effective for the photocatalytic degradation of lignin under simulated sunlight. researchgate.net The synthesis involves binding Er³⁺ ions to the surface of titanate nanotubes, which are then calcined to form the doped nanorods. researchgate.net These Er-doped photocatalysts demonstrate higher efficiencies than undoped TiO₂. researchgate.net Studies on similar systems, such as Er:TiO₂@MWCNT composites, have shown that erbium modification can increase the rate of degradation of organic dyes by approximately 3.5 times compared to unmodified TiO₂. The enhanced performance is attributed to a synergy between the erbium oxide, the TiO₂, and an increased surface area, which improves the adsorption of the target molecule. While much of the research has focused on model compounds and dyes, the principles are directly applicable to the degradation of complex molecules like lignin. researchgate.net

Table 3: Performance of Erbium-Modified Photocatalysts

| Photocatalyst | Target Pollutant | Key Performance Metric | Proposed Mechanism | Reference |

| Er-doped TiO₂ NRs | Lignin | Effective and rapid degradation at room temperature under simulated sunlight. researchgate.net | Rare earth doping enhances photocatalytic efficiency compared to undoped TiO₂. researchgate.net | researchgate.net |

| Er:TiO₂@MWCNT | Azo Dyes | ~80% color removal in 90 mins (vs. 35% for TiO₂); reaction rate ~3.5 times greater than TiO₂. | Er³⁺ functions as a photosensitizer; synergy between Er₂O₃, MWCNTs, and TiO₂. |

Theoretical and Computational Chemistry Studies of Erbium Iii Chloride Hexahydrate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetics of erbium(III) chloride hexahydrate. These studies often focus on the 4f electronic orbitals of the erbium ion, which are largely responsible for its magnetic and spectroscopic properties.

Table 1: Calculated Crystal Field Splitting Energies and g-Tensors for an Erbium Complex This table presents data from a study on a pentagonal-bipyramidal erbium complex, providing insight into the electronic structure.

| Parameter | Ground State | 1st Excited State |

| Calculated CF Splitting Energy (cm⁻¹) | 0 | Value not specified |

| g-tensor (gₓ) | Value not specified | Value not specified |

| g-tensor (gᵧ) | Value not specified | Value not specified |

| g-tensor (g₂) | Value not specified | Value not specified |

Data derived from ab initio calculations on a related erbium complex. mdpi.com

Molecular Dynamics Simulations for Solvation and Interfacial Phenomena

Molecular dynamics (MD) simulations are instrumental in understanding the solvation of erbium(III) chloride hexahydrate in aqueous solutions and its behavior at interfaces. These simulations model the dynamic interactions between the Er³⁺ ions, chloride ions, and water molecules over time.

Ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have been used to study the structural and dynamical properties of the erbium(III) ion in water. researchgate.net These simulations provide detailed information about the coordination of water molecules around the erbium ion, forming a hydration shell. The structure of this solvation shell is dynamic, with water molecules exchanging between the first coordination sphere and the bulk solvent. MD simulations can also be used to calculate properties such as the mean residence time of water molecules in the hydration shell and the diffusion coefficients of the ions.

Table 2: Parameters from Molecular Dynamics Simulations of Lanthanide Ions in Aqueous Solution This table provides illustrative data that can be obtained from MD simulations, based on studies of lanthanide ions.

| Property | Simulated Value |

| Coordination Number | 8-9 |

| Average Er-O Bond Distance (Å) | ~2.35 |

| Water Residence Time (ps) | Simulation dependent |

Values are typical for heavier lanthanide ions in aqueous solution and can be refined with specific simulation data for erbium trichloride (B1173362) hexahydrate.

Density Functional Theory (DFT) Investigations of Coordination Geometries and Reaction Pathways

These calculations are also employed to study the energetics of ligand exchange reactions, where water molecules in the coordination sphere are replaced by other ligands. This is crucial for understanding the compound's reactivity and its potential as a catalyst or precursor in synthesis. For instance, DFT can model the substitution of a water molecule by a chloride ion, providing insight into the formation of various chloro-aqua complexes in solution at different temperatures and chloride concentrations. researchgate.net

Table 3: DFT Calculated Properties for Lanthanide Complexes This table is based on a DFT study of various lanthanide complexes and illustrates the type of data that can be generated. mdpi.com

| Property | Calculated Value for a Model Er Complex |

| Mulliken Charge on Er³⁺ (e) | Dependent on specific complex |

| Energy of HOMO (eV) | Dependent on specific complex |

| Energy of LUMO (eV) | Dependent on specific complex |

| HOMO-LUMO Gap (eV) | Dependent on specific complex |

These values are highly dependent on the specific model system and ligands used in the DFT calculation.

Predictive Modeling for Material Design and Property Optimization

Predictive modeling, often leveraging data from quantum chemical calculations and molecular dynamics simulations, is an emerging area for the design of new materials based on erbium(III) chloride hexahydrate. By understanding the structure-property relationships at a fundamental level, researchers can computationally screen potential modifications to the compound to optimize desired properties.

For example, by modeling the effect of different ligands on the electronic structure of the erbium ion, it may be possible to design new phosphors with enhanced luminescence or upconversion properties. Similarly, predictive modeling can guide the synthesis of novel catalysts by identifying reaction pathways with lower activation energies. The OLI Systems' thermodynamic framework is an example of a predictive model that can be used to estimate the properties of electrolyte systems containing erbium chloride. ualberta.ca This approach combines theoretical principles with experimental data to forecast the behavior of the compound under various conditions, aiding in process design and optimization.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations and Reaction Pathways

Erbium(III) chloride hexahydrate is increasingly recognized for its potential as a Lewis acid catalyst in organic synthesis. mdpi.comresearchgate.net Future research is geared towards uncovering new catalytic transformations and reaction pathways that leverage its unique reactivity. A key area of interest is its application in multicomponent reactions, where complex molecules are assembled in a single step. For instance, it has shown high efficiency in the stereoselective synthesis of trans-4,5-diaminocyclopent-2-enones, a structural motif present in many bioactive compounds. mdpi.comsigmaaldrich.comscribd.com Researchers are exploring its use in other complex organic syntheses, aiming to develop more efficient and environmentally friendly protocols. mdpi.com The mild and environmentally benign nature of erbium trichloride (B1173362) hexahydrate makes it a promising catalyst for green chemistry applications. acs.org

Design and Synthesis of Advanced Hybrid Organic-Inorganic Materials

The creation of advanced hybrid materials represents a significant frontier for erbium trichloride hexahydrate. These materials, which combine organic and inorganic components, offer tunable properties for a wide range of applications. A major focus is the development of Metal-Organic Frameworks (MOFs) where erbium ions act as the metallic centers. mdpi.com The inherent porosity and high surface area of MOFs make them excellent candidates for catalysis and gas storage. mdpi.com Future research will concentrate on designing and synthesizing novel erbium-based MOFs with tailored functionalities. mdpi.com Another promising avenue is the incorporation of erbium(III) ions into lamellar silicates, which has shown potential in catalytic reactions like the Knoevenagel condensation. mdpi.com The development of these hybrid materials could lead to new technologies in areas such as drug delivery and chemical separations.

Development of Highly Efficient Catalytic Systems

Improving the efficiency of catalytic systems based on this compound is a critical area of ongoing research. One strategy involves the heterogenization of homogeneous erbium-based catalysts. researchgate.net By immobilizing the catalyst on a solid support, it can be easily recovered and reused, which is both cost-effective and environmentally friendly. mdpi.com Researchers are investigating various support materials and immobilization techniques to enhance catalytic activity and stability. Furthermore, the development of bifunctional catalysts, where the erbium salt acts in concert with another catalytic species, is being explored to achieve synergistic effects and enable new reaction pathways. mdpi.com The goal is to create robust and highly active catalytic systems that can operate under mild conditions with high selectivity.

Advanced Sensing Technologies Based on Erbium(III) Luminescence

The unique luminescent properties of the erbium(III) ion are being harnessed to develop advanced sensing technologies. chemimpex.com Erbium-doped materials can convert low-energy near-infrared (NIR) light into higher-energy visible emissions, a process known as upconversion. cas.cn This property is particularly useful for developing optical thermometers for non-invasive temperature sensing in biological tissues. cas.cnrsc.org Recent studies have demonstrated that Er³⁺-doped crystals can achieve high temperature sensitivity and deep tissue penetration, making them ideal for medical diagnostics. cas.cn Future research will focus on enhancing the sensitivity and accuracy of these luminescent thermometers and exploring their application in other sensing modalities, such as pressure and chemical detection. rsc.orgrsc.org The tunable luminescence of erbium-based materials also holds promise for advanced anti-counterfeiting technologies. cas.cn

Q & A

Q. What are the recommended methods for synthesizing high-purity ErCl₃·6H₂O for laboratory use?